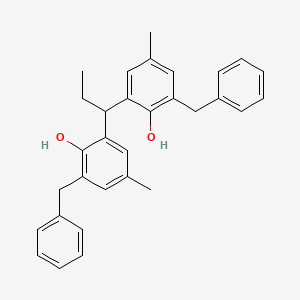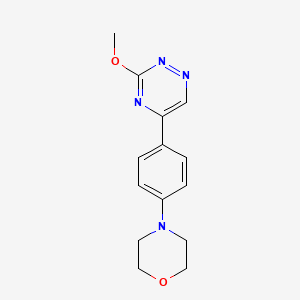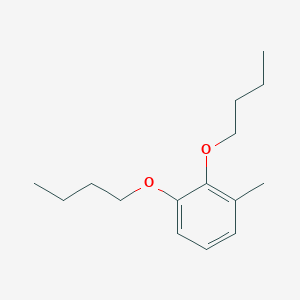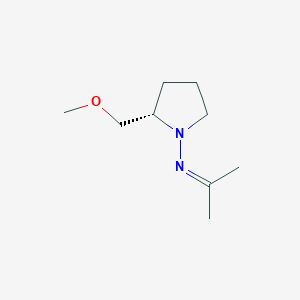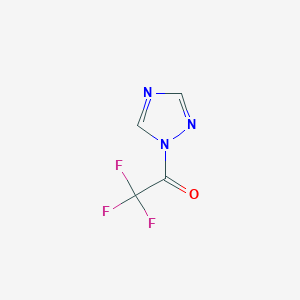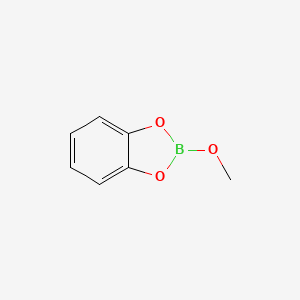
2-Methoxy-2H-1,3,2-benzodioxaborole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-1,3,2-benzodioxaborole is an organoboron compound with the molecular formula C7H7BO3 It is a derivative of benzodioxaborole, featuring a methoxy group attached to the boron atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methoxy-1,3,2-benzodioxaborole can be synthesized through several methods. One common approach involves the reaction of catechol with boron reagents under controlled conditions. For instance, catechol can be reacted with boron trichloride (BCl3) in the presence of a base to form the desired compound. Another method involves the use of boronic acids or esters as starting materials, which are then subjected to methoxylation reactions to introduce the methoxy group.
Industrial Production Methods
Industrial production of 2-methoxy-1,3,2-benzodioxaborole typically involves large-scale reactions using boron-containing precursors and appropriate catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-1,3,2-benzodioxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-hydride species.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like alkoxides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include boronic acids, boron-hydride species, and various substituted benzodioxaborole derivatives. These products have significant applications in organic synthesis and materials science.
Applications De Recherche Scientifique
2-Methoxy-1,3,2-benzodioxaborole has a wide range of scientific research applications:
Biology: The compound is studied for its potential use in biological systems, particularly in the development of boron-containing drugs and imaging agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-methoxy-1,3,2-benzodioxaborole involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various biomolecules, including enzymes and receptors. This interaction can modulate the activity of these biomolecules, leading to potential therapeutic effects. The compound’s ability to participate in Suzuki-Miyaura coupling reactions also highlights its role in facilitating carbon-carbon bond formation, which is crucial in organic synthesis .
Comparaison Avec Des Composés Similaires
2-Methoxy-1,3,2-benzodioxaborole can be compared with other similar compounds, such as:
Catecholborane: A related compound used in organic synthesis, known for its reactivity in hydroboration reactions.
B-Chlorocatecholborane: Another derivative of benzodioxaborole, used in the preparation of borylated heterocycles.
The uniqueness of 2-methoxy-1,3,2-benzodioxaborole lies in its methoxy group, which imparts distinct chemical properties and reactivity compared to other benzodioxaborole derivatives.
Propriétés
Numéro CAS |
72035-41-7 |
|---|---|
Formule moléculaire |
C7H7BO3 |
Poids moléculaire |
149.94 g/mol |
Nom IUPAC |
2-methoxy-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C7H7BO3/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3 |
Clé InChI |
SXAYSBNMMPGRGY-UHFFFAOYSA-N |
SMILES canonique |
B1(OC2=CC=CC=C2O1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


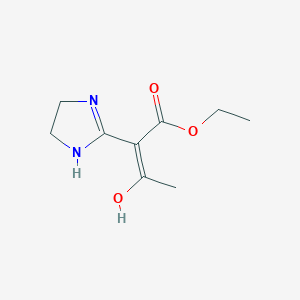
![2-[2-Hydroxyethyl(methyl)amino]ethanol;4-hydroxy-7-[[5-hydroxy-7-sulfo-6-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B14471990.png)
![4,4'-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one)](/img/structure/B14471992.png)
![Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B14471996.png)
![2-Propenenitrile, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B14472000.png)
![Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]-](/img/structure/B14472007.png)
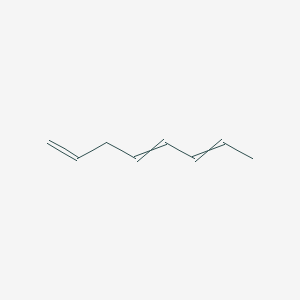
![4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile](/img/structure/B14472010.png)
![1-{2-[(2-Cyanoethyl)(dodecanoyl)amino]ethyl}-1-methyl-2-undecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate](/img/structure/B14472024.png)
